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molecular formula C13H12O B1359950 2-Biphenylmethanol CAS No. 2928-43-0

2-Biphenylmethanol

Cat. No. B1359950
M. Wt: 184.23 g/mol
InChI Key: VKTQADPEPIVMHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08912300B2

Procedure details

Into a 200 mL three-neck flask equipped with a stirrer, a thermometer, a cooling tube, and a calcium chloride tube, 20.0 g of ortho-phenylbenzyl alcohol, 100.0 g of anhydrous toluene, 13.2 g of triethylamine, and 7.8 mg of methoquinone were charged, and they were cooled to 10° C. or less using an ice bath. Into the flask, 11.8 g of acryloyl chloride was dropped over 30 minutes. The temperature was increased to room temperature and a reaction was caused to proceed for two hours. After the reaction, the reaction solution was poured into water and washed with a 5% NaOH aqueous solution and a saline solution, and the solvent, was distilled off to obtain an orange liquid. The orange liquid was purified with a silica gel column to obtain 20.44 g of ortho-phenylbenzyl acrylate. The obtained ortho-phenylbenzyl acrylate was a colorless, transparent liquid at ordinary temperature and had a refractive index of 1.5776 and a viscosity of 27 mPa·s at 25° C. The measurement result of 1H-NMR is shown below.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH:14]=[CH:13][CH:12]=[CH:11][C:8]=2[CH2:9][OH:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C1(C)C=CC=CC=1.C(N(CC)CC)C.[C:29](Cl)(=[O:32])[CH:30]=[CH2:31]>O>[C:29]([O:10][CH2:9][C:8]1[CH:11]=[CH:12][CH:13]=[CH:14][C:7]=1[C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1)(=[O:32])[CH:30]=[CH2:31]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=C(CO)C=CC=C1
Name
Quantity
100 g
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
13.2 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
11.8 g
Type
reactant
Smiles
C(C=C)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 200 mL three-neck flask equipped with a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
they were cooled to 10° C. or less
CUSTOM
Type
CUSTOM
Details
After the reaction
WASH
Type
WASH
Details
washed with a 5% NaOH aqueous solution
DISTILLATION
Type
DISTILLATION
Details
a saline solution, and the solvent, was distilled off
CUSTOM
Type
CUSTOM
Details
to obtain an orange liquid
CUSTOM
Type
CUSTOM
Details
The orange liquid was purified with a silica gel column

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C=C)(=O)OCC1=C(C=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 20.44 g
YIELD: CALCULATEDPERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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